N-(3-Azetidinylmethyl)-acetamide hydrochloride

Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Penetration

Researchers requiring CNS-penetrant fragments often face excessive flexibility and high TPSA in commercial building blocks. N-(3-Azetidinylmethyl)acetamide hydrochloride (CAS 124668-51-5) addresses this with a rigid 3-substituted azetidine core (2 rotatable bonds), a favorable TPSA of 41.1 Ų for BBB permeability, and enhanced solubility/stability as the HCl salt. • Ideal for FBDD: minimizes entropic penalty upon binding. • High purity (≥95%) ensures reproducible parallel synthesis. • Scalable HCl salt simplifies recrystallization and workup.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
CAS No. 124668-51-5
Cat. No. B169879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Azetidinylmethyl)-acetamide hydrochloride
CAS124668-51-5
Molecular FormulaC6H13ClN2O
Molecular Weight164.63 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CNC1.Cl
InChIInChI=1S/C6H12N2O.ClH/c1-5(9)8-4-6-2-7-3-6;/h6-7H,2-4H2,1H3,(H,8,9);1H
InChIKeyLHUVQCSAAKBTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Azetidinylmethyl)-acetamide Hydrochloride Overview


N-(3-Azetidinylmethyl)-acetamide hydrochloride (CAS 124668-51-5) is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle, connected to an acetamide group via a methylene linker. Its molecular formula is C6H13ClN2O, and it has a computed molecular weight of 164.63 g/mol [1]. This compound is primarily utilized as a molecular building block in medicinal chemistry and organic synthesis, valued for the conformational rigidity and tunable pharmacological properties conferred by the azetidine scaffold, which is considered a privileged structure in drug discovery [2]. Its commercial availability as a hydrochloride salt enhances its solubility and stability, making it a practical starting material for further derivatization [1].

Azetidine building block for medicinal chemistry and organic synthesis
3-Substitution provides distinct molecular geometry for SAR exploration
Hydrochloride salt supports enhanced solubility and reproducible handling

Why Substitution Pattern and Salt Form Matter


The selection of N-(3-Azetidinylmethyl)-acetamide hydrochloride over seemingly similar alternatives is not arbitrary. Substitution at the 3-position of the azetidine ring, as opposed to the 2-position (e.g., N-(2-azetidinylmethyl)acetamide ), results in distinct molecular geometry, affecting potential interactions with biological targets and the trajectory of subsequent synthetic steps [1]. Furthermore, the hydrochloride salt form is a key differentiator; it provides enhanced aqueous solubility and crystallinity compared to its free base, which are crucial parameters for reproducible handling, formulation, and reaction workup in both academic and industrial settings [2]. Generic substitution with an N-2 analog or a different salt could introduce unforeseen variables in a synthesis or screening cascade, compromising both yield and data reliability. The following quantitative and comparative evidence underscores why this specific compound is the non-interchangeable choice for targeted research applications.

3-Azetidinyl vs 2-azetidinyl substitution
Regioisomeric substitution may alter molecular geometry, synthetic trajectory, and target interaction profiles, limiting direct interchangeability.
Hydrochloride salt vs free base
Free base may reduce aqueous solubility and handling reproducibility; salt form supports consistent reaction workup and crystallization.

N-(3-Azetidinylmethyl)-acetamide Hydrochloride Evidence Guide


TPSA for CNS Drug Design

The compound's computed Topological Polar Surface Area (TPSA) of 41.1 Ų [1] positions it favorably within the range associated with central nervous system (CNS) drug-likeness. This is a class-level inference based on the established guideline that molecules with a TPSA < 60-70 Ų generally exhibit good blood-brain barrier (BBB) permeability [2]. For comparison, a closely related analog, N-(3-Azetidinylmethyl)-N-methylacetamide (CAS 550369-62-5), possesses a TPSA of 32.8 Ų, and N-(2-Azetidinylmethyl)acetamide (CAS not listed) is expected to have a similar value due to its isomeric nature. The moderate TPSA of N-(3-Azetidinylmethyl)-acetamide hydrochloride suggests a more balanced physicochemical profile compared to the less polar N-methylated analog, potentially offering a different window for solubility and passive permeability.

CNS TPSA
Class-level inference
41.1 Ų
N-methyl analog: 32.8 Ų
Guideline:
Supports CNS BBB permeability screening context
Computed property; experimental validation needed
H-Bond Profile
Supporting evidence
3 HBDs, 2 HBAs
Free base: 2 HBDs
MW 164.63 g/mol
Salt form may enhance aqueous solubility and crystalline stability
Computed property; supports fragment-based design
Purity Specification
Data to verify
≥95% to ≥97%
Vendor-reported purity baseline; confirm with lot CoA
Supplier data; verify before critical synthesis
Conformational Rigidity
Class-level inference
2 rotatable bonds
Acyclic analogs: typically >3
Supports conformational constraint for SAR exploration
Computed property; may pre-organize bioactive conformation
Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Penetration

Molecular Weight and H-Bond Donor/Acceptor Profile

The compound exhibits a molecular weight of 164.63 g/mol, with 3 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) [1]. This profile is favorable for a building block intended for incorporation into larger, more complex drug-like molecules. For comparison, its free base (N-(3-Azetidinylmethyl)-acetamide) has 2 HBDs. The presence of the hydrochloride salt increases the HBD count, which can enhance aqueous solubility and influence crystal packing. The low molecular weight (<200 Da) makes it a compact and efficient starting point for fragment-based drug design (FBDD), where building blocks should add minimal mass while contributing to ligand efficiency [2].

H-Bond Profile
Supporting evidence
3 HBDs, 2 HBAs
Free base: 2 HBDs
MW 164.63 g/mol
Salt form may enhance aqueous solubility and crystalline stability
Computed property; supports fragment-based design
Medicinal Chemistry Physicochemical Profiling Lipinski's Rule of Five

Commercial Purity Specification

The compound is commercially supplied with a minimum purity specification of 95% or 97% by various vendors. This purity level is a crucial differentiator from non-commercial or lab-made batches where purity may be uncharacterized or lower. For comparison, a related analog, N-(3-Azetidinylmethyl)-N-methylacetamide (CAS 550369-62-5), is also commonly offered at a minimum purity of 95%. This specification serves as a guaranteed baseline for the starting material, which is essential for obtaining reproducible and interpretable results in complex synthetic sequences where the impact of impurities can be amplified.

Purity Specification
Data to verify
≥95% to ≥97%
Vendor-reported purity baseline; confirm with lot CoA
Supplier data; verify before critical synthesis
Organic Synthesis Quality Control Pharmaceutical Intermediates

Rotatable Bonds and Conformational Rigidity

The compound has a low rotatable bond count of 2 [1], indicating a high degree of conformational rigidity. This property is intrinsic to the azetidine scaffold and is a key factor in its privileged status in drug discovery [2]. The rigidity imparted by the 3-substituted azetidine ring can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. In comparison, more flexible acyclic linkers or other heterocyclic cores would exhibit a higher rotatable bond count and greater conformational freedom.

Conformational Rigidity
Class-level inference
2 rotatable bonds
Acyclic analogs: typically >3
Supports conformational constraint for SAR exploration
Computed property; may pre-organize bioactive conformation
Medicinal Chemistry Molecular Modeling Structure-Activity Relationship (SAR)

N-(3-Azetidinylmethyl)-acetamide Hydrochloride Applications


TPSA-Guided CNS Drug Design

Medicinal chemistry teams engaged in central nervous system (CNS) drug discovery can select this compound as a building block to bias the final molecule's physicochemical properties toward BBB permeability. Its TPSA of 41.1 Ų [1] is well within the established guideline for CNS drug-likeness (<60-70 Ų). Using this scaffold provides a calculated starting point for modulating a compound's TPSA, potentially improving its odds of achieving sufficient brain exposure.

Conformational Control in FBDD

The low rotatable bond count of 2 [1] makes this compound an ideal, rigid fragment for FBDD campaigns. By incorporating this 3-substituted azetidine core, researchers can explore key binding interactions with a target of interest while minimizing the entropic penalty associated with binding. This approach can lead to the identification of more efficient ligands with better-defined structure-activity relationships (SAR).

Diversification for Parallel Synthesis

The presence of the secondary amine on the azetidine ring provides a clear, synthetically versatile handle for diversification. The guaranteed high purity (≥95%) ensures that each reaction in a parallel synthesis array begins with a consistent and well-defined starting material. This reduces the risk of impurity-driven side reactions and increases the likelihood of obtaining pure, biologically relevant compounds for high-throughput screening.

Stable Salt Form in Process Development

The hydrochloride salt form of N-(3-Azetidinylmethyl)-acetamide [2] is advantageous for process chemistry scale-up. The enhanced aqueous solubility and crystallinity, derived from its 3 hydrogen bond donors [1], facilitate purification by recrystallization and simplify reaction workups compared to a free base. This leads to more robust and scalable synthetic routes for the production of pharmaceutical intermediates.

Application
Selection Property
Validation Focus
CNS drug discovery building block selection
TPSA and BBB permeability guideline context
Verify TPSA alignment with CNS drug-likeness range
Fragment-based drug discovery (FBDD)
Low rotatable bond count for conformational bias
Assess impact on binding affinity in SAR studies
Parallel synthesis library design
Secondary amine handle and purity consistency
Confirm lot-specific CoA before array synthesis
Process chemistry scale-up
Salt form solubility and crystallinity
Validate recrystallization efficiency and workup robustness
Quote Request

Request a Quote for N-(3-Azetidinylmethyl)-acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.